
Introduction: A Molecule of Interest in Modern
Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-(2,6-Dimethylphenyl)indoline

Cat. No.: B1470977 Get Quote

In the landscape of medicinal chemistry, the indoline scaffold represents a privileged structure,

forming the core of numerous biologically active compounds.[1] The strategic substitution of

this scaffold allows for the fine-tuning of molecular properties to achieve desired

pharmacological profiles. 5-(2,6-dimethylphenyl)indoline is a specific derivative that has

garnered interest due to its unique three-dimensional structure, where the sterically hindered

2,6-dimethylphenyl group introduces a significant twist relative to the indoline plane. This

conformational restriction can profoundly influence receptor binding, metabolic stability, and

overall pharmacokinetic behavior.

This technical guide provides a comprehensive analysis of the core physicochemical properties

of 5-(2,6-dimethylphenyl)indoline. As drug development professionals, understanding these

fundamental parameters is not merely an academic exercise; it is the bedrock upon which

successful therapeutic design is built. Properties such as solubility, lipophilicity (LogP), and

ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, and

excretion (ADME) profile. This document synthesizes predicted data with field-proven

experimental protocols, offering a robust framework for the scientific evaluation of this

compound and its analogs.

Section 1: Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its unambiguous identity.

5-(2,6-dimethylphenyl)indoline is a bicyclic aromatic heterocycle.[2] Its structure consists of a
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benzene ring fused to a saturated five-membered nitrogen-containing ring (the indoline core),

which is substituted at the 5-position with a 2,6-dimethylphenyl moiety.

Identifier Value Source(s)

CAS Number 1176740-73-0 [3][4]

Molecular Formula C₁₆H₁₇N [3]

Molecular Weight 223.31 g/mol [3][4]

Physical Form Solid

Purity (Typical) ≥95% - 97% [4]

InChI Key
BJTXJWHVSAAQJQ-

UHFFFAOYSA-N
[5]

Canonical SMILES
CC1=C(C(=CC=C1)C)C2=CC3

=C(C=C2)NCC3

Section 2: Core Physicochemical Parameters
A quantitative understanding of a compound's physical properties is critical for anticipating its

behavior in both in vitro and in vivo systems. The following table summarizes the key available

data for 5-(2,6-dimethylphenyl)indoline. It is crucial to note that much of the publicly available

data for this specific molecule is computationally predicted. While these predictions offer

valuable initial estimates, they must be validated through rigorous experimentation.
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Property Predicted Value
Significance in Drug

Development
Source

Boiling Point 355.5 ± 42.0 °C

Influences purification

methods (e.g.,

distillation) and

thermal stability.

[3]

Density 1.051 ± 0.06 g/cm³

Relevant for

formulation, especially

for non-solid dosage

forms.

[3]

pKa 5.07 ± 0.20

Governs the ionization

state at physiological

pH, impacting

solubility, permeability,

and receptor

interaction. The

indoline nitrogen is

basic.

[3]

Section 3: Acidity and Basicity (pKa)
The pKa is arguably one of the most influential physicochemical parameters. It dictates the

extent of a molecule's ionization in different pH environments, such as the stomach (pH ~1.5-

3.5) and the intestine (pH ~6.0-7.5). For 5-(2,6-dimethylphenyl)indoline, the basic nitrogen

atom of the indoline ring is the primary site of protonation. The predicted pKa of 5.07 suggests

that the compound will be significantly protonated and positively charged in the acidic

environment of the stomach but will exist predominantly as the neutral free base at

physiological pH (7.4).[3] This has profound implications for its absorption across biological

membranes.

Experimental Protocol: Potentiometric pKa
Determination
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This protocol describes a standard and reliable method for the experimental determination of

the pKa of a basic compound. The principle involves titrating a solution of the compound with a

strong acid and monitoring the pH change.

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination due to

its precision and direct measurement of pH changes upon addition of a titrant. The use of a co-

solvent like methanol is necessary to dissolve the typically hydrophobic test compound in the

aqueous system, ensuring a homogeneous solution for accurate pH measurement.

Preparation of Solutions:

Prepare a 0.01 M solution of 5-(2,6-dimethylphenyl)indoline in a 1:1 methanol:water

mixture.

Prepare standardized 0.1 M and 0.01 M solutions of hydrochloric acid (HCl).

Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH).

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH

4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

Titration Procedure:

Pipette a known volume (e.g., 20 mL) of the compound solution into a thermostatted

titration vessel.

Add a sufficient amount of standardized 0.1 M HCl to fully protonate the compound (titrate

to below pH 3).

Begin the titration by adding small, precise aliquots of the standardized 0.01 M NaOH

solution.

Record the pH value after each addition, allowing the reading to stabilize.

Continue the titration past the equivalence point (e.g., to pH 11).

Data Analysis:
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Plot the pH versus the volume of NaOH added to generate the titration curve.

Calculate the first derivative of the curve (ΔpH/ΔV) to accurately determine the

equivalence point.

The pH at the half-equivalence point corresponds to the apparent pKa in the solvent

mixture.

Specialized software can be used to perform a non-linear regression analysis of the

titration data to refine the pKa value.[6]

Preparation

Titration Analysis
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Click to download full resolution via product page

Caption: Workflow for potentiometric pKa determination.

Section 4: Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of

its ability to cross biological membranes. It is quantified by the partition coefficient (P) between

octan-1-ol and water, and more commonly expressed as its logarithm, LogP. A balanced LogP
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is essential; high values can lead to poor aqueous solubility and non-specific binding, while low

values may hinder membrane permeation.

Experimental Protocol: Shake-Flask Method for LogP
Determination
The "shake-flask" method is the traditional and most direct way to measure LogP. It involves

partitioning the compound between octan-1-ol and water and measuring its concentration in

each phase.

Expertise & Rationale: This method directly measures the equilibrium partitioning of the

analyte. Pre-saturating the solvents is a critical step to prevent volume changes during the

experiment, which would introduce significant error. Using a buffered aqueous phase (pH 7.4)

is essential to measure the distribution coefficient (LogD) at physiological pH, which is more

relevant for drug development than the LogP of the neutral species alone. For this compound,

with a pKa of ~5.1, the LogD₇.₄ will be effectively identical to the LogP of the neutral form.

Solvent Preparation:

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

In a large separatory funnel, mix octan-1-ol and PBS (pH 7.4). Shake vigorously for 24

hours to ensure mutual saturation. Allow the layers to separate completely before use.

Sample Preparation:

Prepare a stock solution of 5-(2,6-dimethylphenyl)indoline in the pre-saturated octan-1-

ol. The concentration should be chosen to be within the linear range of the analytical

method.

Partitioning:

In several vials, combine the octan-1-ol stock solution with pre-saturated PBS at various

volume ratios (e.g., 1:1, 1:2, 2:1).

Agitate the vials at a constant temperature (25 °C) for a sufficient time to reach equilibrium

(e.g., 2-4 hours). A slow, tumbling motion is preferred over vigorous shaking to prevent
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emulsion formation.

Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the

two phases.

Quantification:

Carefully remove an aliquot from both the octan-1-ol and the PBS layers.

Determine the concentration of the compound in each aliquot using a validated analytical

method, typically reverse-phase HPLC with UV detection.[7][8]

Calculation:

Calculate the partition coefficient, P, using the formula: P = [Concentration]octanol /

[Concentration]aqueous.

Calculate LogP as the base-10 logarithm of P.

Section 5: Spectroscopic and Chromatographic
Profile
Spectroscopic and chromatographic methods provide the fingerprints for molecular structure

confirmation, purity assessment, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[9][10]

¹H NMR: The proton NMR spectrum is expected to be complex. Key characteristic signals

would include:

Singlets for the two methyl groups on the phenyl ring, likely appearing around 2.0-2.3

ppm.[11]

Aromatic protons from both the dimethylphenyl and indoline rings, appearing in the range

of 6.5-7.5 ppm.
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Aliphatic protons of the indoline ring (CH₂-CH₂) appearing as triplets or multiplets in the

upfield region, typically around 2.8-3.5 ppm.

A broad singlet for the N-H proton of the indoline ring, the chemical shift of which can be

concentration and solvent dependent.

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

Expected signals include:

Aliphatic carbons of the indoline ring (~25-50 ppm).

Methyl group carbons (~20 ppm).

Aromatic carbons in the 110-150 ppm range.[12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its identity and structure.[1] Using a high-resolution mass

spectrometer (HRMS), the exact mass of the molecular ion [M+H]⁺ can be determined, which

should correspond to 224.1434 for the chemical formula C₁₆H₁₈N⁺.

High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification of small molecules in drug

development.[13][14] A robust reverse-phase method is essential for quality control.

Expertise & Rationale: A gradient elution method provides the flexibility to separate the main

analyte from potential impurities with a wide range of polarities. A C18 column is a standard

choice for non-polar to moderately polar compounds.[8] The mobile phase composition

(acetonitrile and water with a formic acid modifier) is common for achieving good peak shape

and ionization efficiency if coupled to a mass spectrometer.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.semanticscholar.org/paper/13-C-NMR-spectra-of-some-indole-derivatives-Panasenko-Caprosh/89e8acb1139e57893c0923f2aea0ad8b9c0d5692
https://www.researchgate.net/figure/and-spectral-characterization-of-indoline-and-its-major-metabolites_tbl1_6330581
https://pubmed.ncbi.nlm.nih.gov/23111785/
https://www.benchchem.com/pdf/Analytical_Methods_for_1H_Indole_1_pentanoic_Acid_Application_Notes_and_Protocols.pdf
https://www.researchgate.net/profile/Hendrik-Brink/publication/363337288_Using_High_Performance_Liquid_Chromatography_to_Analyse_Indoline_Degradation_during_Lead_Bioremoval/links/631885a970cc936cd3ebc06b/Using-High-Performance-Liquid-Chromatography-to-Analyse-Indoline-Degradation-during-Lead-Bioremoval.pdf
https://www.researchgate.net/figure/Response-characteristics-of-indole-compound-standards-using-HPLC_tbl1_315244224
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1470977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Mobile Phases
A: 0.1% Formic Acid in Water

B: 0.1% Formic Acid in Acetonitrile

HPLC System Setup
Column: C18, 4.6 x 150 mm, 5 µm

Detector: UV @ 280 nm

Prepare Sample
~1 mg/mL in Acetonitrile

Inject Sample (5 µL)

Run Gradient Elution
(e.g., 5% to 95% B over 15 min)

Data Acquisition & Analysis
Determine Retention Time & Purity

Click to download full resolution via product page

Caption: A typical experimental workflow for HPLC analysis.

Typical HPLC Method Parameters:

Column: C18, 4.6 x 150 mm, 5 µm particle size

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10%

B and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection: UV at 280 nm

Injection Volume: 5 µL

Conclusion
5-(2,6-dimethylphenyl)indoline presents a chemical scaffold of significant interest. This guide

has outlined its core physicochemical identity and properties, bridging the gap between

predicted data and the practical, validated experimental protocols required by drug

development professionals. The provided methodologies for determining pKa, LogP, and

chromatographic behavior serve as a self-validating framework for researchers to generate the

robust data necessary for informed decision-making. A thorough understanding and

experimental validation of these properties are indispensable first steps in unlocking the full

therapeutic potential of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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